molecular formula C18H16N2O2 B2543855 N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide CAS No. 114879-36-6

N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide

Cat. No.: B2543855
CAS No.: 114879-36-6
M. Wt: 292.338
InChI Key: ZVJCAZYCLGOEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[2-(4-Acetamidophenyl)ethynyl]phenyl}acetamide is a symmetric diarylacetylene derivative featuring two acetamide groups connected via a phenyl-ethynyl-phenyl scaffold. This structure confers rigidity and planar geometry, which may influence its electronic properties and intermolecular interactions.

Properties

IUPAC Name

N-[4-[2-(4-acetamidophenyl)ethynyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13(21)19-17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)20-14(2)22/h5-12H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJCAZYCLGOEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C#CC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide typically involves a multi-step process. One common method starts with the reaction of 4-iodoacetanilide with trimethylsilylacetylene in the presence of a palladium catalyst to form an intermediate. This intermediate is then subjected to a deprotection step to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide has shown promising biological activities that warrant further investigation:

  • Anticancer Potential : Preliminary studies suggest that derivatives of phenylacetamides exhibit cytotoxic effects against various cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7). Compounds with similar structures have demonstrated the ability to induce apoptosis and inhibit tumor growth, indicating that this compound may have similar properties .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of cell proliferation and induction of apoptosis through various signaling pathways. Understanding these mechanisms can lead to the development of more effective therapeutic agents.

Case Studies

  • Anticancer Studies : A study on phenylacetamide derivatives highlighted their potential as anticancer agents, demonstrating that specific substitutions on the phenyl ring could enhance cytotoxicity against cancer cell lines. For instance, compounds with electron-withdrawing groups showed increased potency compared to those with electron-donating groups .
  • Therapeutic Applications : Research into similar compounds suggests that modifications to the acetamide group can lead to improved pharmacokinetic properties, such as increased solubility and bioavailability. This opens avenues for developing new drugs targeting various diseases beyond cancer .

Mechanism of Action

The mechanism of action of N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The ethynyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

N-Phenylacetamide Sulfonamides

  • Examples : Compounds 35, 36, and 37 from .
    • Structure : Feature sulfonamide groups (e.g., piperazinylsulfonyl, diethylsulfamoyl) at the para position of the phenylacetamide core.
    • Key Differences :
  • The sulfonamide moiety introduces hydrogen-bonding capacity and polarity, contrasting with the ethynyl bridge in the target compound.
  • Biological Activity: Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) exhibits analgesic activity comparable to paracetamol, while compounds 36 and 37 show anti-hypernociceptive effects in inflammatory pain models .

Adamantane-Modified Acetamides

  • Examples : N-(4-(Adamantan-1-yl)phenyl)acetamide and derivatives ().
    • Structure : Bulky adamantane substituents replace the ethynyl bridge.
    • Key Differences :
  • Synthesis: Multi-step protocols involving iodination and Sonogashira coupling (e.g., trimethylsilylethynyl addition) .

Morpholinosulfonyl Derivatives

  • Examples: N-(4-(Morpholinosulfonyl)phenyl)acetamide derivatives (). Structure: Morpholine sulfonyl groups at the phenylacetamide para position. Key Differences:
  • The morpholine ring introduces basicity and solubility in aqueous environments, contrasting with the neutral ethynyl linker.
  • Physicochemical Data : Compounds like 5i–5o exhibit distinct NMR profiles (e.g., 1H-NMR δ 7.5–8.2 ppm for aromatic protons) .

Physicochemical and Spectroscopic Properties

Molecular Weight and Solubility

  • Target Compound : Predicted molecular weight ~308 g/mol (based on structure).
  • N-(4-ethoxyphenyl)acetamide (): Molecular weight 179.22 g/mol; lower due to absence of ethynyl bridge .
  • N-(4-acetamidophenyl)-2-ethoxyacetamide (): Molecular weight 236.27 g/mol; ethoxyacetamide chain increases flexibility .

Spectroscopic Profiles

  • Morpholinosulfonyl Derivatives (): Distinct 13C-NMR signals at δ 165–168 ppm for carbonyl groups, contrasting with δ 168–170 ppm in adamantane derivatives .
  • Adamantane Derivatives : IR spectra show C≡C stretches ~2200 cm⁻¹ (ethynyl) and adamantane C-H stretches ~2900 cm⁻¹ .

Biological Activity

N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H18N2O
  • Molecular Weight : 290.35 g/mol

This compound features an acetamide group, a phenyl ring, and an ethynyl substituent, which are critical for its biological activity.

Anticancer Properties

Research indicates that derivatives of phenylacetamides, including this compound, exhibit significant anticancer activity.

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells and inhibit cell proliferation. For instance, studies have shown that certain phenylacetamide derivatives can lead to cell cycle arrest and promote apoptosis through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Case Study : In a study involving prostate cancer cell lines (PC3), derivatives with similar structures demonstrated IC50 values ranging from 52 μM to 100 μM, indicating potent cytotoxic effects compared to standard treatments like imatinib (IC50 = 40 μM) .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

  • Evaluation Methods : The compound was tested against various bacterial strains using minimum inhibitory concentration (MIC) assays. One study reported an EC50 value of 156.7 µM against Xanthomonas oryzae, showcasing its potential as an antibacterial agent .
  • Mechanism : The observed antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes, leading to cell lysis. Scanning electron microscopy confirmed significant morphological changes in treated bacterial cells .

Neuroprotective Effects

Some derivatives have been explored for their neuroprotective effects, particularly in models of epilepsy.

  • Anticonvulsant Activity : A series of N-phenylacetamide derivatives were synthesized and tested for anticonvulsant properties. These compounds showed promise in reducing seizure activity in animal models, suggesting potential therapeutic applications in epilepsy management .

Research Findings Summary Table

Activity Type Tested Compound IC50/EC50 Value Target/Model Reference
AnticancerThis compound52-100 μMPC3 Prostate Cancer Cells
AntimicrobialThis compound156.7 µMXanthomonas oryzae
NeuroprotectiveN-phenylacetamide derivativesVariesAnimal Models (Epilepsy)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide, and how is purity validated?

  • Methodology :

  • Step 1 : Utilize Sonogashira coupling to form the ethynyl bridge between iodophenyl and terminal alkyne precursors under Pd/Cu catalysis .
  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Step 3 : Finalize acetamide groups using acetylation under anhydrous conditions.
  • Purity Validation : Confirm structural integrity via 1^1H/13^13C NMR (peaks for ethynyl protons at ~3 ppm and acetamide carbonyls at ~168 ppm) and IR (amide I/II bands at ~1650/1550 cm1^{-1}). HPLC with >95% purity threshold is recommended .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Key Techniques :

  • NMR Spectroscopy : Assign aromatic protons (δ 7.2–7.8 ppm) and acetamide methyl groups (δ 2.1 ppm). 19^19F NMR (if fluorinated analogs exist) can resolve trifluoromethyl groups .
  • IR Spectroscopy : Confirm amide bonds (C=O stretch at ~1680 cm1^{-1}) and ethynyl C≡C stretch (~2100 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and fragment patterns .

Q. What physicochemical properties influence its solubility and bioavailability?

  • Key Properties :

PropertyImpactExperimental Approach
LogP (Partition Coefficient)Predicts lipid membrane permeability; target range: 1–3Reverse-phase HPLC
Hydrogen Bonding CapacityAffects aqueous solubility (~20–50 µg/mL in PBS)Shake-flask method
Melting PointStability during storage (~150–200°C)Differential Scanning Calorimetry (DSC)

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., in ATP-binding cassette transporter assays) be resolved?

  • Strategies :

  • Dose-Response Studies : Establish EC50_{50}/IC50_{50} values across multiple concentrations (e.g., 0.1–100 µM) .
  • Orthogonal Assays : Compare transporter inhibition via ATPase activity assays vs. calcein-AM efflux .
  • Off-Target Screening : Use kinase/GPCR panels to rule out non-specific interactions .

Q. What computational approaches predict target interactions and binding modes?

  • Methodology :

  • Molecular Docking : Simulate binding to ABC transporters (e.g., P-glycoprotein) using AutoDock Vina .
  • Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100 ns simulations (GROMACS) .
  • QSAR Modeling : Coralate substituent effects (e.g., ethynyl vs. hexafluoropropane) with activity .

Q. How can synthetic challenges (e.g., low yield in Sonogashira coupling) be mitigated?

  • Optimization Steps :

  • Catalyst System : Use Pd(PPh3_3)4_4/CuI with degassed solvents (THF/DMF) to suppress homocoupling .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Workup : Extract unreacted precursors via liquid-liquid extraction (ethyl acetate/water) .

Q. What strategies improve stability in physiological conditions (e.g., plasma hydrolysis)?

  • Approaches :

  • Prodrug Design : Mask acetamide groups with enzymatically cleavable moieties (e.g., esters) .
  • Formulation : Use cyclodextrin inclusion complexes to enhance solubility and reduce degradation .
  • pH Adjustment : Stabilize in buffered solutions (pH 6.5–7.4) to prevent hydrolysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity profiles across cell lines?

  • Action Plan :

  • Cell Line Validation : Confirm genetic consistency (e.g., ABCB1 expression in cancer vs. normal cells) .
  • Microenvironment Mimicry : Test under hypoxia (5% O2_2) to replicate tumor conditions .
  • Metabolite Profiling : Use LC-MS to identify degradation products affecting activity .

Interaction Studies

Q. What experimental designs elucidate interactions with biomolecules (e.g., serum proteins)?

  • Protocols :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) to human serum albumin .
  • Circular Dichroism (CD) : Monitor conformational changes in proteins upon ligand binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.